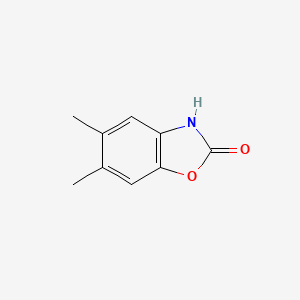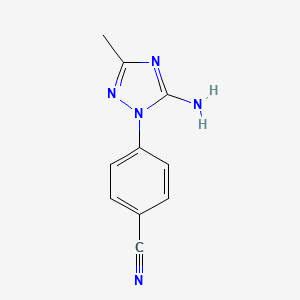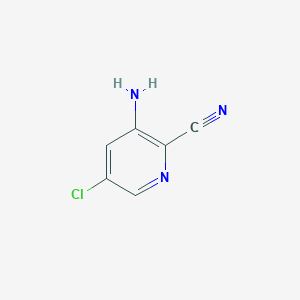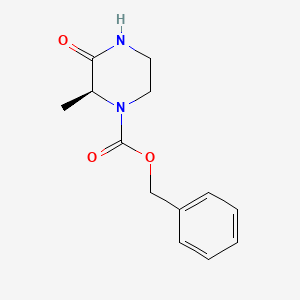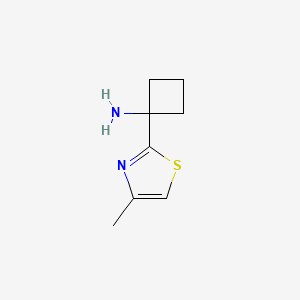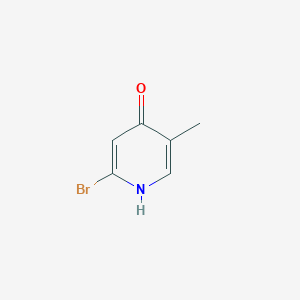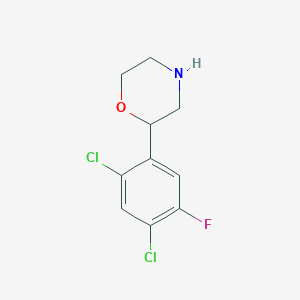
2-(2,4-Dichlor-5-fluorphenyl)morpholin
Übersicht
Beschreibung
“2-(2,4-Dichloro-5-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H10Cl2FNO . Its molecular weight is 250.1 .
Molecular Structure Analysis
The InChI code for “2-(2,4-Dichloro-5-fluorophenyl)morpholine” is 1S/C10H10Cl2FNO/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14H,1-2,5H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(2,4-Dichloro-5-fluorophenyl)morpholine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-(2,4-Dichlor-5-fluorphenyl)morpholin wurde auf seine antimikrobiellen Eigenschaften untersucht. Verbindungen, die diesen Molekülteil enthalten, haben eine ausgezeichnete Aktivität gegen verschiedene mikrobielle Stämme in niedrigen Konzentrationen gezeigt, was sein Potenzial als wertvolle Komponente bei der Entwicklung neuer antimikrobieller Mittel aufzeigt .
Anti-inflammatorische Aktivität
Diese Verbindung wurde auch mit entzündungshemmenden Aktivitäten in Verbindung gebracht. Sie wird bei der Synthese von Arylidenetriazolothiazolidinonen verwendet, von denen festgestellt wurde, dass sie signifikante entzündungshemmende Wirkungen aufweisen, was auf ihre Nützlichkeit bei der Herstellung von entzündungshemmenden Medikamenten hindeutet .
Synthese von Kinase-Inhibitoren
Es dient als Ausgangsmaterial für die Synthese von Kinase-Inhibitoren. Kinase-Inhibitoren sind wichtig für die Behandlung von Krankheiten wie Krebs, und die Rolle von this compound bei ihrer Herstellung unterstreicht seine Bedeutung in der medizinischen Chemie .
Analgetische Eigenschaften
Die Forschung hat gezeigt, dass diese Verbindung zu analgetischen Eigenschaften beitragen kann, wenn sie in bestimmte chemische Strukturen integriert wird, was potenzielle Anwendungen im Schmerzmanagement bietet .
Chemische Synthese
Die Verbindung wird in verschiedenen chemischen Synthesen verwendet, wie z. B. der Eintopf-Reaktion zur Herstellung von substituierten Arylidenetriazolothiazolidinonen, was ihre Vielseitigkeit in der organischen Synthese zeigt .
Potenzielle Protein-Kinase-Cθ-Inhibitoren
Derivate von this compound wurden als potenzielle Inhibitoren der Protein-Kinase-Cθ identifiziert, ein Enzym, das an der T-Zell-Aktivierung beteiligt ist und ein Ziel für Immunsuppressiva ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2FNO/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADAOLOZKSSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179023-60-9 | |
| Record name | 2-(2,4-dichloro-5-fluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)
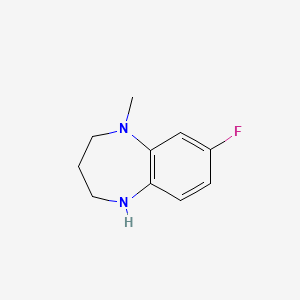
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)
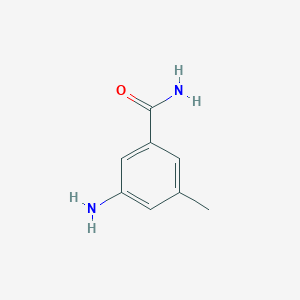
![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)
